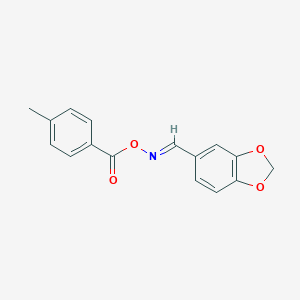![molecular formula C16H12Cl2O5S B371386 Methyl 3-(4-{[(2,5-dichlorophenyl)sulfonyl]oxy}phenyl)acrylate CAS No. 298215-97-1](/img/structure/B371386.png)
Methyl 3-(4-{[(2,5-dichlorophenyl)sulfonyl]oxy}phenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-{[(2,5-dichlorophenyl)sulfonyl]oxy}phenyl)acrylate, also known as MDPA, is a synthetic organic compound that is used as a monomer in the synthesis of polymers materials. MDPA is a widely studied compound due to its versatility and potential applications in scientific research.
Applications De Recherche Scientifique
Anticancer Potential
Cinnamic acid derivatives, including compounds structurally related to Methyl 3-(4-{[(2,5-Dichlorophenyl)sulfonyl]oxy}phenyl)acrylate, have shown significant promise in anticancer research. The core structure of cinnamic acids facilitates the creation of various derivatives with potential antitumor properties. Research has focused on synthesizing and evaluating the anticancer efficacy of cinnamoyl acids, esters, amides, hydrazides, and related derivatives, indicating a broad and underexplored area with potential for development in cancer therapy (P. De, M. Baltas, & F. Bedos-Belval, 2011).
Environmental Impact
The environmental impact of chemicals structurally related to Methyl 3-(4-{[(2,5-Dichlorophenyl)sulfonyl]oxy}phenyl)acrylate has been assessed, particularly concerning their toxicity and biodegradation. For example, the degradation and toxicological profiles of chlorophenols, which share a similarity in the chlorinated phenyl moiety, have been extensively reviewed. These compounds exhibit moderate toxic effects on mammalian and aquatic life, with considerable toxicity upon long-term exposure to certain fish species. Their persistence in the environment is influenced by the presence of adapted microflora capable of biodegrading these compounds, highlighting the importance of understanding chemical stability and environmental fate in research applications (K. Krijgsheld & A. D. Gen, 1986).
Analytical Methods in Antioxidant Research
Complexes and derivatives based on the core structure of Methyl 3-(4-{[(2,5-Dichlorophenyl)sulfonyl]oxy}phenyl)acrylate may be used in the development of analytical methods for determining antioxidant activity. Studies on ABTS/PP decolorization assays, for example, have elucidated reaction pathways for assessing antioxidant capacity, which could be relevant for evaluating the antioxidant potential of related compounds. Such research aids in understanding the specificity and relevance of oxidative degradation products in antioxidant assays, contributing to the broader field of oxidative stress and its mitigation in biological systems (I. Ilyasov, V. Beloborodov, I. Selivanova, & R. Terekhov, 2020).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction involves the coupling of an organoboron compound with a halide or pseudo-halide .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis .
Pharmacokinetics
The compound’s physical and chemical properties such as density (14±01 g/cm3), boiling point (5433±500 °C at 760 mmHg), and flash point (2824±301 °C) can provide some insights into its potential bioavailability .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction is used to form carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules .
Action Environment
The stability of similar organoboron compounds in suzuki–miyaura cross-coupling reactions is known to be influenced by factors such as temperature and the presence of a palladium catalyst .
Propriétés
IUPAC Name |
methyl (E)-3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O5S/c1-22-16(19)9-4-11-2-6-13(7-3-11)23-24(20,21)15-10-12(17)5-8-14(15)18/h2-10H,1H3/b9-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTIKJVKVJACIW-RUDMXATFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-{[(2,5-dichlorophenyl)sulfonyl]oxy}phenyl)acrylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B371304.png)
![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione](/img/structure/B371305.png)
![4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate](/img/structure/B371312.png)

![2-[(4-Methylphenyl)thio]-5-nitrobenzyl octanoate](/img/structure/B371315.png)
![Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate](/img/structure/B371316.png)
![4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B371319.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B371320.png)



![4-{[4-(Cinnamoyloxy)phenyl]sulfanyl}phenyl 3-phenylacrylate](/img/structure/B371326.png)
![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] decanoate](/img/structure/B371327.png)